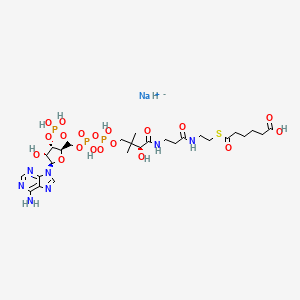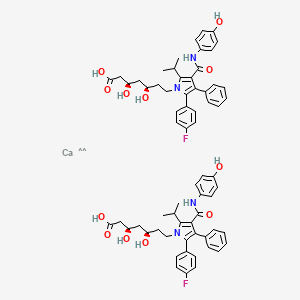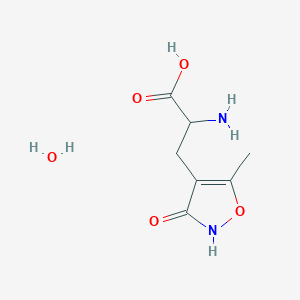
Adipoyl-Coenzyme A (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipoyl-Coenzyme A (sodium salt) is a medium-chain acyl coenzyme A and an intermediate in the peroxisomal β-oxidation of dicarboxylic acids . It is also an intermediate in the biosynthesis of adipic acid in genetically modified Escherichia coli . This compound plays a crucial role in various metabolic pathways, particularly in the metabolism of fatty acids and the synthesis of important biochemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adipoyl-Coenzyme A (sodium salt) can be synthesized through a series of enzymatic reactions involving coenzyme A and adipic acid. The synthesis typically involves the activation of adipic acid to form adipoyl adenylate, which then reacts with coenzyme A to form adipoyl-Coenzyme A. The sodium salt form is obtained by neutralizing the compound with sodium hydroxide .
Industrial Production Methods
In industrial settings, adipoyl-Coenzyme A (sodium salt) is produced using genetically modified Escherichia coli strains that have been engineered to express the necessary enzymes for the biosynthesis of adipic acid. These strains convert glucose or other carbon sources into adipic acid, which is then converted into adipoyl-Coenzyme A through the aforementioned enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Adipoyl-Coenzyme A (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced to form other acyl-CoA derivatives.
Substitution: It can participate in substitution reactions where the acyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various enzymes that facilitate the transfer of the acyl group. The reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products
The major products formed from these reactions include various acyl-CoA derivatives, which are important intermediates in metabolic pathways
Properties
Molecular Formula |
C27H45N7NaO19P3S |
|---|---|
Molecular Weight |
919.7 g/mol |
IUPAC Name |
sodium;6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid;hydride |
InChI |
InChI=1S/C27H44N7O19P3S.Na.H/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34;;/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44);;/q;+1;-1/t15-,20-,21-,22+,26-;;/m1../s1 |
InChI Key |
NAZYDTRQDNMHDR-WOYWZANKSA-N |
Isomeric SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+] |
Canonical SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B10820778.png)



![2-[(2E,5E,7E,11E,13E)-10-Hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820791.png)







